molecular formula C9H11F2N3O B13336787 5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B13336787
M. Wt: 215.20 g/mol
InChI Key: QXZAHYMDJGPNKB-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative (such as an ester or an acid chloride) in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

    Introduction of the cyclopropyl group: This step might involve the use of cyclopropyl-containing reagents or intermediates.

    Incorporation of the difluoropyrrolidinyl group: This can be done through nucleophilic substitution reactions using appropriate fluorinated pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyrrolidinyl moieties.

    Reduction: Reduction reactions might target the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, oxadiazoles can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The difluoropyrrolidinyl group might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Known for its antimicrobial properties.

    3,5-Dimethyl-1,2,4-oxadiazole: Used in the synthesis of pharmaceuticals.

    4,5-Dihydro-1,2,4-oxadiazole: Studied for its potential as a bioactive compound.

Uniqueness

5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to the presence of the cyclopropyl and difluoropyrrolidinyl groups, which may confer distinct chemical and biological properties compared to other oxadiazoles.

Properties

Molecular Formula

C9H11F2N3O

Molecular Weight

215.20 g/mol

IUPAC Name

5-cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H11F2N3O/c10-9(11)3-6(12-4-9)7-13-8(15-14-7)5-1-2-5/h5-6,12H,1-4H2

InChI Key

QXZAHYMDJGPNKB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NO2)C3CC(CN3)(F)F

Origin of Product

United States

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